4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine
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Overview
Description
4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxazole ring, all connected through various substituents. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%). The reaction conditions are mild, and the process is environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Maintaining strict control over reaction conditions, such as temperature, pressure, and pH, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . The compound’s structure allows it to fit into the active site of the enzyme, forming stable interactions that inhibit its function.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the chlorophenyl group but differs in the core structure.
4-fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine: Similar pyridine and pyrazole rings but with different substituents.
Uniqueness
4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine is unique due to its combination of pyrazole, pyridine, and oxazole rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various biological targets.
Properties
Molecular Formula |
C18H13ClN4O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(4-pyridin-4-ylpyrazol-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H13ClN4O/c19-16-3-1-2-14(8-16)18-9-17(24-22-18)12-23-11-15(10-21-23)13-4-6-20-7-5-13/h1-11H,12H2 |
InChI Key |
SMNKTLXJXGJIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN3C=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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